Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate

Description

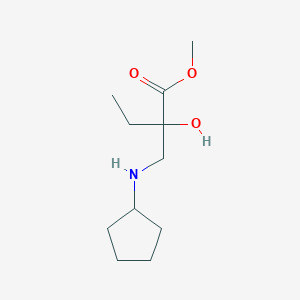

Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate is a multifunctional ester characterized by a hydroxy group and a cyclopentylamino-methyl substituent on the second carbon of the butanoate backbone. Its molecular formula is inferred as C₁₁H₂₁NO₃, with a molecular weight of approximately 215.29 g/mol (extrapolated from analogs in , and 7).

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

methyl 2-[(cyclopentylamino)methyl]-2-hydroxybutanoate |

InChI |

InChI=1S/C11H21NO3/c1-3-11(14,10(13)15-2)8-12-9-6-4-5-7-9/h9,12,14H,3-8H2,1-2H3 |

InChI Key |

CEJDJTADSDPGDD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CNC1CCCC1)(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate typically involves the reaction of cyclopentylamine with a suitable precursor, such as a methylated hydroxybutanoate derivative. The reaction conditions often include the use of a solvent like methanol or ethanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are common practices in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-((cyclopentylamino)methyl)-2-hydroxybutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: Methyl 2-hydroxybutanoate, Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate, and Methyl 2-aminobutanoate hydrochloride.

Key Differences and Implications:

Substituent Effects: The cyclopentylamino-methyl group in the target compound increases steric bulk and lipophilicity compared to Methyl 2-hydroxybutanoate. This may enhance membrane permeability in biological systems but reduce aqueous solubility. The primary amine in Methyl 2-aminobutanoate hydrochloride enables salt formation, improving crystallinity and stability, whereas the target’s secondary amine may exhibit slower metabolic degradation.

Synthetic Complexity: The target compound likely requires protective group strategies during synthesis to prevent side reactions between the hydroxy and amine groups, as seen in analogous syntheses (e.g., use of Boc protection in ). highlights methods for introducing arylaminobut-2-enoates via condensation, suggesting possible routes for modifying the hydroxybutanoate backbone.

Biological Relevance: Cyclopentyl groups are common in bioactive molecules (e.g., antiviral drugs) due to their balance of rigidity and lipophilicity. The target compound’s structure may favor interactions with hydrophobic enzyme pockets. In contrast, Methyl 2-hydroxybutanoate lacks nitrogen, limiting its utility in nitrogen-dependent biochemical pathways.

Research Findings and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.